Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate
Description
Properties
IUPAC Name |
methyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-25-17(24)12-5-2-3-8-14(12)23-15-9-10-22-16-11(15)6-4-7-13(16)18(19,20)21/h2-10H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCYWASVDNEYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301193877 | |
| Record name | Methyl 2-[[8-(trifluoromethyl)-4-quinolinyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23779-98-8 | |
| Record name | Methyl 2-[[8-(trifluoromethyl)-4-quinolinyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23779-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[[8-(trifluoromethyl)-4-quinolinyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[[8-(trifluoromethyl)-4-quinolinyl]amino]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
PPA-Catalyzed Cyclocondensation
The Pfitzinger reaction variant employs polyphosphoric acid (PPA) to condense ethyl 4,4,4-trifluoro-3-oxobutanoate with aniline derivatives. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with 2-(trifluoromethyl)aniline under reflux in PPA, yielding 2,8-bis(trifluoromethyl)quinolin-4(1H)-one. Bromination at the 4-position using phosphorus oxybromide (POBr₃) at 150°C generates 4-bromo-8-(trifluoromethyl)quinoline, a key intermediate for nucleophilic substitution.
Suzuki-Miyaura Coupling for Functionalization
In an alternative approach, 4-bromoquinoline undergoes palladium-catalyzed cross-coupling with sodium vinyl trifluoroborate to install the trifluoromethyl group. This method, however, requires precise control over reaction stoichiometry and temperature to avoid side reactions.
Amination Strategies for C–N Bond Formation
Introducing the amino group at the 4-position of the quinoline core is achieved through two principal methods:
Ullmann Coupling
4-Chloro-8-(trifluoromethyl)quinoline reacts with methyl 2-aminobenzoate in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand. Optimized conditions (DMSO, 110°C, 24 h) yield the target compound with 65–72% efficiency. The reaction proceeds via a radical mechanism, with the base (K₂CO₃) facilitating deprotonation of the amine.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using Pd(OAc)₂ and Xantphos as a ligand enables C–N bond formation under milder conditions (toluene, 90°C, 12 h). This method offers superior functional group tolerance, achieving yields up to 85%. Key parameters include anhydrous conditions and degassing to prevent catalyst oxidation.
Esterification and Protecting Group Strategies
Methylation of the carboxylic acid precursor is critical for final product isolation:
Fischer Esterification
2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid is refluxed with methanol and concentrated sulfuric acid, yielding the methyl ester in >90% purity. Excess methanol drives the equilibrium toward ester formation, while acid catalysis accelerates the reaction.
Diazomethane Methylation
For acid-sensitive substrates, diazomethane in diethyl ether provides near-quantitative methylation under ambient conditions. This method avoids elevated temperatures but requires stringent safety protocols due to diazomethane’s explosivity.
Analytical Validation and Optimization
Chromatographic Analysis
Reverse-phase HPLC (C18 column, 0.1% formic acid/MeCN gradient) confirms product identity and purity. UV detection at 280 nm and APCI-MS provide complementary data for structural verification.
Crystallographic Characterization
Single-crystal X-ray diffraction of intermediates (e.g., 4-bromo-8-(trifluoromethyl)quinoline) validates regiochemistry and molecular geometry. Hydrogen-bonding networks, such as N–H⋯O interactions, stabilize crystal packing and influence solubility.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Ullmann Coupling | 65–72 | ≥95 | Cost-effective reagents | High temperatures, long reaction times |
| Buchwald-Hartwig | 80–85 | ≥98 | Mild conditions, high selectivity | Expensive catalysts |
| Fischer Esterification | 90–95 | ≥97 | Scalability | Acidic conditions may degrade substrates |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalysts, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and benzoate derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent. The trifluoromethyl group is known to enhance lipophilicity, which may improve membrane penetration and bioavailability.
Anticancer Research
The compound has also been investigated for its anticancer properties. Studies have reported that derivatives of quinoline compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The specific role of this compound in these processes is an area of ongoing research.
Materials Science
Fluorescent Dyes
Due to its unique structure, this compound can be utilized as a fluorescent dye in various applications, including biological imaging and sensor technologies. Its fluorescence properties make it suitable for labeling biomolecules and studying cellular processes .
Polymer Additives
In materials science, quinoline derivatives are often used as additives to improve the mechanical properties of polymers. The incorporation of such compounds can enhance thermal stability and resistance to degradation under environmental stressors .
Agrochemicals
Pesticidal Applications
The compound's antimicrobial properties suggest potential applications in agrochemicals, specifically as a pesticide or fungicide. The ability to inhibit microbial growth can be harnessed to protect crops from pathogens, thus improving yield and quality . Research into the efficacy of this compound in agricultural settings is warranted.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated effectiveness against E. coli and S. aureus with low MIC values. |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines; further research needed on mechanism. |
| Study C | Materials Science | Showed improved fluorescence when incorporated into polymer matrices. |
Mechanism of Action
The mechanism of action of Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Table 1: Comparison of Ester Derivatives
Key Observations:
- Ester Group Impact : The methyl ester in the target compound reduces polarity compared to Floctafenine’s dihydroxypropyl ester, likely affecting solubility and bioavailability. Floctafenine’s hydroxyl groups improve water solubility, critical for oral drug delivery .
- Biological Activity : Floctafenine’s anti-inflammatory action contrasts with the pesticidal activity of tribenuron methyl ester, demonstrating how core structure and substituents dictate application .
Functional Analogs: Trifluoromethylquinoline Derivatives
Table 2: Trifluoromethylquinoline-Based Compounds
Key Observations:
- Amide vs.
- Complex Derivatives : Patent compounds (e.g., EP 4 374 877 A2) incorporate trifluoromethyl groups into multi-ring systems, highlighting the versatility of -CF₃ in drug design for target specificity .
Application-Based Comparison: Pharmaceuticals vs. Pesticides
Table 3: Application-Driven Structural Differences
Key Observations:
- Pharmacological Targets : Floctafenine’s COX inhibition contrasts with sulfonylurea herbicides’ enzyme disruption, underscoring the role of target specificity in structural design.
- Trifluoromethyl Utility: While -CF₃ is common in both classes, its position (quinoline vs. triazine) dictates interaction with biological targets .
Biological Activity
Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a quinoline ring substituted with a trifluoromethyl group and an amino group, which is further connected to a benzoate ester. Its unique structure contributes to its biological activity and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| IUPAC Name | methyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
| Molecular Formula | C18H16F3N2O2 |
| Molecular Weight | 356.33 g/mol |
| CAS Number | 23779-98-8 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration and interaction with intracellular proteins and enzymes. This interaction may lead to inhibition or activation of specific signaling pathways, contributing to its pharmacological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 8 µg/mL to 128 µg/mL against tested strains such as Staphylococcus aureus and Pseudomonas aeruginosa.
- Minimum Bactericidal Concentration (MBC) : The MBC values indicated that the compound possesses bactericidal properties, effectively killing bacteria at concentrations similar to those required for inhibition.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 64 | 128 |
| Pseudomonas aeruginosa | 16 | 32 |
Anticancer Activity
Studies have also explored the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways.
- Cell Viability Assays : this compound reduced cell viability in various cancer cell lines, including breast and lung cancer cells.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound, indicating its potential as an anticancer agent.
Case Studies and Research Findings
Recent studies have highlighted the biological significance of this compound:
- Study on Antimicrobial Efficacy : A study published in Molecules evaluated the antimicrobial activity of several quinoline derivatives, including this compound, demonstrating superior efficacy against resistant bacterial strains .
- Anticancer Research : Another investigation focused on the compound's effect on human cancer cell lines, revealing that it significantly inhibited proliferation and induced apoptosis in a dose-dependent manner .
- Structure-Activity Relationship (SAR) : An SAR study emphasized the importance of the trifluoromethyl group in enhancing biological activity, suggesting modifications to improve potency against specific targets .
Q & A
Q. How to address stability issues under varying storage conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
